CID 138991741

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 138991741 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound, also known as N-(4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)butyl)-4-(trifluoromethyl)benzamide, has been synthesized using a specific method and has shown promising results in various scientific studies. In

Wissenschaftliche Forschungsanwendungen

Control of Protein Function in Cells

Chemically induced dimerization (CID) is a pivotal technique for the reversible and spatiotemporal control of protein function within cellular contexts. This method has significantly advanced the study of biological processes by allowing precise manipulation of protein activities. The development of orthogonal CID systems enhances the ability to control protein function with unprecedented precision, thus providing valuable insights into signal transduction pathways and membrane as well as protein trafficking processes (Voss, Klewer, & Wu, 2015).

Therapeutic Applications in Stem Cell Transplantation

CID has been utilized in therapeutic settings, such as in the control of graft-versus-host disease (GVHD) following haploidentical stem cell transplantation. The inducible caspase-9 suicide gene system, activated by a chemical inducer of dimerization (CID), demonstrated effective control over GVHD, offering a rapid and safe method for eliminating alloreactive T cells while preserving antiviral and antitumor responses (Zhou et al., 2015).

Improving the Safety of Cell-Based Therapies

In the realm of regenerative medicine, the integration of CID systems, such as the inducible caspase-9 (iC9) suicide gene, into cell therapies has shown promise for improving safety. This approach enables the selective elimination of transplanted cells if adverse effects occur, thereby addressing concerns related to the tumorigenic potential of stem cell-based therapies (Ando et al., 2015).

Oncology and Cancer Treatment

CID techniques have found applications in cancer research, particularly in the development of novel therapeutic strategies. For example, the inducible caspase-9 system has been explored for its potential to selectively induce apoptosis in cancer cells, offering a targeted approach to cancer treatment that could spare normal tissues and overcome resistance mechanisms (Yagyu et al., 2015).

Eigenschaften

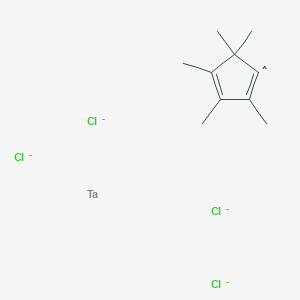

InChI |

InChI=1S/C10H15.4ClH.Ta/c1-7-6-10(4,5)9(3)8(7)2;;;;;/h1-5H3;4*1H;/p-4 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNATBGRZVNRAI-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ta] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl4Ta-4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 138991741 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)

![1-[4-(3,4-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2860119.png)

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)